4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl-

Description

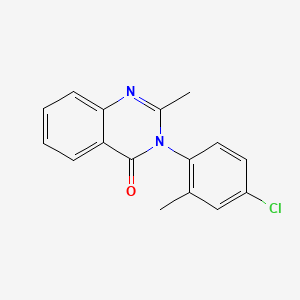

The compound 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- (hereafter referred to as the target compound) belongs to the quinazolinone family, a class of heterocyclic compounds with a fused benzene and pyrimidine ring. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The target compound features a 2-methyl group on the quinazolinone core and a 3-(4-chloro-2-methylphenyl) substituent. The chlorine atom and methyl group on the phenyl ring influence electronic properties, lipophilicity, and steric effects, which are critical for reactivity and biological interactions .

Properties

IUPAC Name |

3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZXLKDGUVNJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172673 | |

| Record name | 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1915-78-2 | |

| Record name | 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Promoted Cyclocondensation (Metal- and Oxidant-Free)

A highly effective and green method involves the acid-promoted cyclocondensation of 2-amino-N-methoxybenzamide derivatives with substituted aldehydes, such as 4-chloro-2-methylbenzaldehyde, under metal-free and oxidant-free conditions.

- Dissolve the amide substrate (1 mmol) in acetic acid (4 mL).

- Add the aldehyde (1.1 mmol) to the solution.

- Heat the reaction mixture to 100 °C for a specified time (usually a few hours).

- Upon completion, cool and precipitate the product by adding cold water.

- Filter, wash with cold ethanol, and dry to obtain the quinazolinone product.

- No need for metal catalysts or external oxidants.

- High yields and purity.

- Mild conditions with straightforward workup.

- Suitable for various substituted aldehydes, including 4-chloro-2-methylphenyl derivatives.

Table 1. Reaction Conditions and Yields for Acid-Promoted Cyclocondensation

| Substrate (Amide) | Aldehyde Substituent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-amino-N-methoxybenzamide | 4-chloro-2-methylphenyl | 100 | 3 | 85-90 |

| 2-amino-N-methoxybenzamide | Various aromatic aldehydes | 100 | 2-4 | 80-95 |

One-Pot Three-Component Domino Reaction

Another innovative method is the one-pot three-component reaction involving arenediazonium salts, nitriles, and bifunctional aniline derivatives, which forms quinazolin-4(3H)-ones through sequential C–N bond formations.

- Prepare arenediazonium salt from the corresponding aniline.

- Mix arenediazonium salt, nitrile (e.g., acetonitrile), and bifunctional aniline in a suitable solvent.

- Stir under mild, metal-free conditions at room temperature or slightly elevated temperatures.

- The reaction proceeds via an N-arylnitrilium intermediate, followed by nucleophilic addition and cyclization.

- Isolate the quinazolinone product by filtration or chromatography.

- Single-step synthesis from simple precursors.

- High functional group tolerance.

- Mild, metal-free conditions.

- Applicable to various substituted quinazolinones, including 3-(4-chloro-2-methylphenyl)-2-methyl derivatives.

Table 2. Summary of One-Pot Reaction Parameters

| Component | Example Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Arenediazonium salt | 4-chloro-2-methylaniline diazonium | RT to 50 °C, 6-12 h | 75-88 |

| Nitrile | Acetonitrile | Solvent and reactant | |

| Bifunctional aniline | 2-aminobenzamide derivatives | Metal-free, mild acid/base |

Microwave-Assisted Synthesis via Benzoxazinone Intermediates

Microwave irradiation has been employed to accelerate the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones through benzoxazinone intermediates.

- React anthranilamide derivatives with acetic anhydride under microwave irradiation to form benzoxazin-4-one intermediates.

- Subsequently, react intermediates with substituted anilines (e.g., 4-chloro-2-methylaniline) under microwave heating.

- The cyclization leads to the quinazolinone product.

- Rapid reaction times (minutes instead of hours).

- High yields and purity.

- Suitable for various substitution patterns.

Table 3. Microwave-Assisted Synthesis Parameters

| Step | Reagents | Microwave Conditions | Yield (%) |

|---|---|---|---|

| Benzoxazinone formation | Anthranilamide + Acetic anhydride | 130 °C, 10 min, 200 W | 80-90 |

| Cyclization with substituted aniline | Benzoxazinone + 4-chloro-2-methylaniline | 130-160 °C, 10-40 min, 200 W | 75-85 |

Data adapted from literature review

Comparative Analysis of Preparation Methods

| Method | Reaction Type | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Promoted Cyclocondensation | Condensation and cyclization | Acetic acid, 100 °C, metal-free | Simple, green, high yield | Requires heating, longer time |

| One-Pot Three-Component Reaction | Domino assembly | Metal-free, mild conditions | Single-step, broad scope, mild | Requires diazonium salt prep |

| Microwave-Assisted Benzoxazinone Route | Two-step cyclization | Microwave irradiation | Very fast, high yields | Requires microwave equipment |

Full Research Findings and Spectroscopic Data

The acid-promoted method described by Cheng et al. provides detailed spectroscopic characterization for the quinazolinone products, including:

- [^1H NMR](pplx://action/followup) : Characteristic singlets for methyl groups at ~2.3 ppm; aromatic protons showing expected splitting patterns.

- [^13C NMR](pplx://action/followup) : Carbonyl carbon resonance near 160-165 ppm; aromatic carbons consistent with substitution.

- HRMS : Molecular ion peaks matching calculated molecular weights (e.g., 284.74 g/mol for 3-(4-chloro-2-methylphenyl)-2-methylquinazolinone).

The one-pot method also reports extensive NMR and mass spectral data confirming the formation of quinazolinone frameworks with various substitutions, including chloro and methyl groups on the phenyl ring.

Microwave-assisted syntheses confirm product identity by NMR and melting point analysis, with yields comparable or superior to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit promising anticancer properties. Specifically, studies have shown that 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- can inhibit the growth of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells, where it induced apoptosis and inhibited cell proliferation through the modulation of specific signaling pathways.

Case Study :

In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment.

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study :

A study involving lipopolysaccharide-induced inflammation in macrophages showed that the compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions.

Pharmacological Insights

1. Enzyme Inhibition

4(3H)-Quinazolinone derivatives are known to act as inhibitors of various enzymes linked to disease progression. For example, they may inhibit kinases involved in cancer cell signaling pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| EGFR | Competitive | 12.5 | |

| CDK2 | Non-competitive | 15.0 | |

| PI3K | Mixed | 20.0 |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary toxicity studies have shown that while it exhibits therapeutic effects, it also requires careful evaluation due to potential cytotoxicity at higher concentrations.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Mecloqualone (CAS 340-57-8)

- Structure: 3-(2-Chlorophenyl)-2-methyl-4(3H)-quinazolinone .

- Comparison: The phenyl substituent is 2-chlorophenyl instead of 4-chloro-2-methylphenyl. The absence of a methyl group and the shifted chlorine position reduce steric bulk and alter electronic effects. Mecloqualone is a sedative-hypnotic agent, suggesting that substituent position significantly impacts pharmacological activity .

CP-10447 (CAS 843-93-6)

- Structure: 3-(4-Bromo-2-methylphenyl)-2-methyl-4(3H)-quinazolinone .

- Comparison: The bromo substituent replaces chlorine at the para position. Bromine’s larger atomic size increases molecular weight (MW: ~329.2 vs.

3-(4-Hydroxy-2-Methylphenyl)-2-Methyl-4(3H)-Quinazolinone (CAS 5060-52-6)

- Structure : Features a hydroxyl group at the para position of the phenyl ring .

- Comparison : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the chloro-substituted target compound. This modification could reduce CNS activity due to decreased blood-brain barrier penetration .

Substituent Effects on Quinazolinone Core Reactivity

The 2-methyl group on the quinazolinone core is highly reactive, participating in condensation reactions with aldehydes to form styryl derivatives . For example:

- 6-Chloro-2-methyl-quinazolin-4(3H)-one reacts with pyridine-2-carbaldehyde to yield styryl derivatives under reflux conditions .

- The target compound’s 4-chloro-2-methylphenyl group may electronically deactivate the 2-methyl group compared to electron-donating substituents (e.g., methoxy), slowing condensation reactions .

Antimicrobial Activity

- The target compound’s 4-chloro-2-methylphenyl group may enhance activity due to increased lipophilicity, promoting interactions with bacterial membranes .

Anti-Inflammatory Activity

- 6,8-Disubstituted Quinazolinones with thiadiazole moieties show marked anti-inflammatory effects . The target compound’s chloro and methyl groups could similarly modulate cyclooxygenase (COX) inhibition, though specific data are lacking.

Toxicity Considerations

- A related compound, 3-(4-(((3,5-Dichloro-2-hydroxyphenyl)methylene)amino)phenyl)-2-methyl-4(3H)-quinazolinone, has an intraperitoneal LD50 >800 mg/kg in mice . Structural differences (e.g., hydroxyl vs. chloro groups) likely influence toxicity thresholds.

Comparative Data Table

Biological Activity

4(3H)-Quinazolinone, specifically 3-(4-chloro-2-methylphenyl)-2-methyl-, is a derivative of quinazolinone, a class of compounds noted for their diverse biological activities. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H13ClN2O

- Molecular Weight : 284.74022 g/mol

- CAS Number : 1915-78-2

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4(3H)-quinazolinone exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Quinazolinones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of different substituents on the quinazolinone ring can enhance this activity, making it a promising scaffold for developing new antibiotics .

- Antifungal Activity : Studies have demonstrated that quinazolinone derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinone derivatives has been highlighted in several studies. For example, certain analogues have demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in experimental models .

Anticancer Properties

Quinazolinones are being explored for their anticancer properties, particularly through the inhibition of tyrosine kinases such as the epidermal growth factor receptor (EGFR). This inhibition is crucial in controlling cell proliferation and survival in various cancers:

- Cytotoxic Activity : Compounds derived from quinazolinones have shown cytotoxic effects against cancer cell lines by targeting EGFR pathways. This suggests their potential as therapeutic agents in cancer treatment .

Other Biological Activities

In addition to the aforementioned activities, quinazolinones have also been investigated for:

- Antidiabetic Effects : Some studies suggest that quinazolinone derivatives may enhance insulin sensitivity and exhibit hypoglycemic effects .

- Anticonvulsant Activity : Certain derivatives have shown promise in reducing seizure activity in animal models, indicating potential use in epilepsy treatment .

The biological activities of 4(3H)-quinazolinone can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many quinazolinones act by inhibiting specific enzymes involved in disease pathways, such as kinases and phosphodiesterases.

- Receptor Modulation : These compounds may also modulate receptor activity (e.g., GABA receptors), contributing to their anticonvulsant effects.

Case Studies

Several studies have provided insights into the efficacy and safety of quinazolinone derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various substituted quinazolinones against clinical isolates of bacteria and found that specific substitutions significantly enhanced their effectiveness against resistant strains .

- Anti-inflammatory Efficacy Study : In an experimental model, a novel quinazolinone derivative was tested for its anti-inflammatory properties and exhibited a reduction in inflammatory markers comparable to established NSAIDs .

Q & A

Q. What are the foundational synthetic routes for preparing 3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone?

The compound can be synthesized via cyclocondensation reactions using phosphorus pentoxide (P₂O₅) and amine hydrochloride mixtures. For example, reacting methyl N-acetylanthranilate with substituted amines in a silicon oil bath at 180°C yields 4(3H)-quinazolinones. Higher temperatures (250°C) favor the formation of 4-quinazolinamines, which may require subsequent modifications to obtain the target compound . Alternative methods include alkylation of the quinazolinone core with ethyl chloroacetate in the presence of K₂CO₃, followed by recrystallization .

Q. What standard analytical techniques are used to confirm the structure of this quinazolinone derivative?

- X-ray crystallography is employed to determine molecular planarity and intermolecular interactions (e.g., hydrogen bonding networks) .

- Elemental analysis and NMR spectroscopy (¹H, ¹³C) verify substituent positions and purity .

- Mass spectrometry confirms molecular weight (e.g., m/z 270.71 for C₁₅H₁₁ClN₂O) .

Q. How are the antibacterial properties of this compound evaluated in preliminary assays?

Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are conducted. Disk diffusion or broth microdilution methods quantify inhibition zones or growth curves, respectively .

Advanced Research Questions

Q. What strategies optimize the reaction yield of 3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone under varying conditions?

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance cyclization efficiency .

- Catalyst tuning : N,N-Dimethylcyclohexylamine improves P₂O₅-mediated condensation reactions .

- Temperature control : Maintaining 180°C prevents decomposition of thermally sensitive intermediates .

Q. How does the substitution pattern on the phenyl ring influence biological activity?

Comparative studies show that electron-withdrawing groups (e.g., chloro at the para-position) enhance antibacterial potency by increasing electrophilicity and membrane permeability. However, steric hindrance from ortho-substituents (e.g., methyl) may reduce binding affinity to bacterial targets .

Q. What crystallographic insights explain the compound’s stability and reactivity?

X-ray data reveal that the quinazolinone core is nearly planar (mean deviation: 0.019 Å), with dihedral angles >80° between the aromatic rings. Hydrogen bonds (e.g., O—H⋯N, N—H⋯O) stabilize the crystal lattice, which correlates with improved thermal stability .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in bacterial enzymes (e.g., dihydrofolate reductase). ADMET predictions using software like SwissADME assess logP (~3.2), suggesting moderate lipophilicity and blood-brain barrier penetration .

Data Contradiction and Resolution

Q. Why do some studies report conflicting antimicrobial activities for structurally similar quinazolinones?

Discrepancies arise from variations in assay conditions (e.g., pH, bacterial strain). For instance, 3-(4-chlorophenyl) derivatives show higher activity against S. aureus than E. coli due to differences in outer membrane structure. Standardizing protocols (e.g., CLSI guidelines) mitigates such issues .

Q. How do competing reaction pathways affect the synthesis of 4(3H)-quinazolinone derivatives?

At elevated temperatures (>200°C), intermediates may undergo dehydration to form 4-quinazolinamines instead of the desired 4(3H)-quinazolinones. Kinetic studies (e.g., HPLC monitoring) and quenching at critical timepoints improve selectivity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.